molecular formula C24H23N3OS B2684143 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide CAS No. 895421-31-5

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B2684143
CAS No.: 895421-31-5
M. Wt: 401.53
InChI Key: RTJFZGCHGZCYMG-UHFFFAOYSA-N
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Description

This compound features a benzothiazole ring, which is known for its biological activity and versatility in chemical reactions .

Preparation Methods

The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.

    Substitution Reactions:

    Amide Bond Formation: The final step involves the coupling of the benzothiazole derivative with 3-phenylpropanoic acid and pyridin-3-ylmethylamine to form the desired propanamide compound.

Chemical Reactions Analysis

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.

    Substitution: The benzothiazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the substituents on the ring.

Scientific Research Applications

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Environmental Science: It is studied for its role in environmental remediation, particularly in the degradation of pollutants and toxic substances.

    Industrial Research: The compound is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound inhibits enzymes such as kinases and proteases, which play crucial roles in cell signaling and proliferation.

    Pathway Modulation: It modulates signaling pathways involved in cell growth, apoptosis, and stress responses, thereby exerting its biological effects.

Comparison with Similar Compounds

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide can be compared with other benzothiazole derivatives:

    2-aminothiazole derivatives: These compounds are known for their anticancer and antimicrobial activities.

    Benzothiazole sulfonamides: These derivatives exhibit potent enzyme inhibition and are used in the development of therapeutic agents.

    Thiazole-based compounds: Thiazole derivatives are versatile and exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

This compound stands out due to its unique combination of a benzothiazole ring with a pyridin-3-ylmethyl group, which enhances its biological activity and specificity .

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS/c1-17-13-18(2)23-21(14-17)29-24(26-23)27(16-20-9-6-12-25-15-20)22(28)11-10-19-7-4-3-5-8-19/h3-9,12-15H,10-11,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJFZGCHGZCYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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